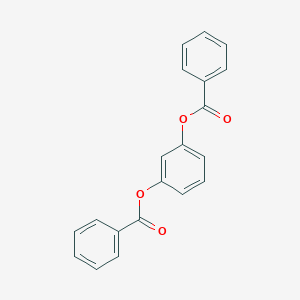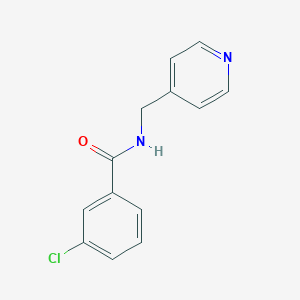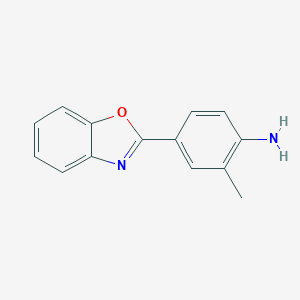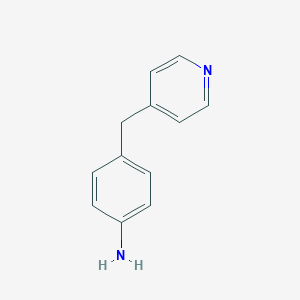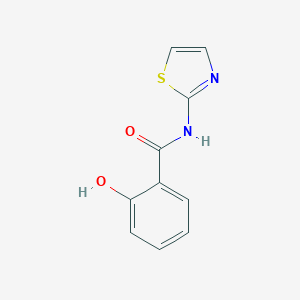
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide, also known as THB, is a synthetic compound that has been used in various scientific research applications. THB is a benzamide derivative that contains a thiazole ring, which has been found to exhibit significant biological activities.
作用機序
The mechanism of action of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it has been proposed that 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide exerts its biological activities by modulating various signaling pathways. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
生化学的および生理学的効果
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to reduce oxidative stress and lipid peroxidation in animal models of inflammation. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to improve liver function and reduce liver damage in animal models of liver injury. Furthermore, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that can be easily synthesized in the laboratory and has a high degree of purity. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has some limitations for lab experiments. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has poor solubility in water, which can limit its use in aqueous solutions. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide also has a short half-life, which can make it difficult to maintain consistent levels of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide in vivo.
将来の方向性
There are several future directions for the study of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide. One potential direction is to investigate the potential of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide as an anti-cancer agent in human clinical trials. Another potential direction is to explore the therapeutic potential of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, the development of novel 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide analogs with improved solubility and pharmacokinetic properties could lead to the discovery of new therapeutic agents.
科学的研究の応用
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its biological activities and has shown potential as an anti-inflammatory, anti-tumor, and anti-diabetic agent. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Furthermore, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
特性
CAS番号 |
130234-70-7 |
|---|---|
製品名 |
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide |
分子式 |
C10H8N2O2S |
分子量 |
220.25 g/mol |
IUPAC名 |
2-hydroxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)9(14)12-10-11-5-6-15-10/h1-6,13H,(H,11,12,14) |
InChIキー |
WTKFNNVZPKSJBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

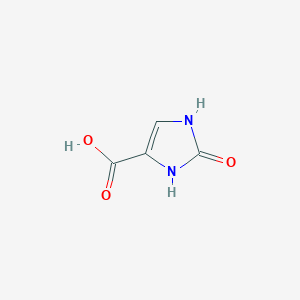
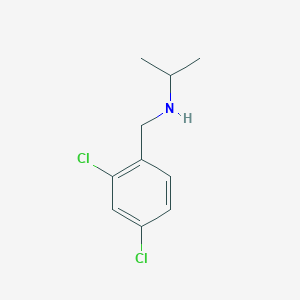

![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)
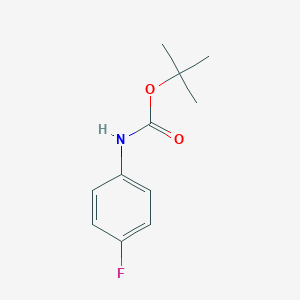
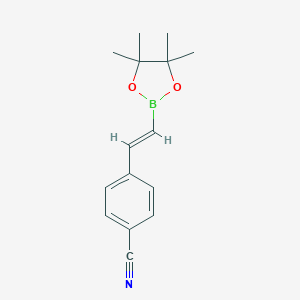
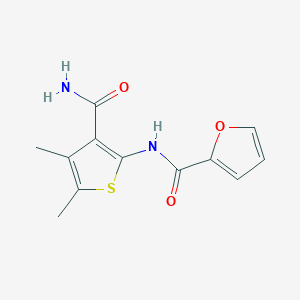
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
